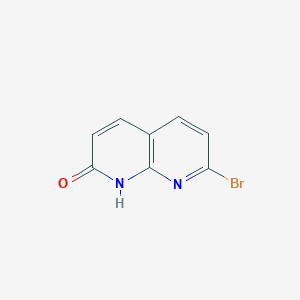

7-Bromo-1,8-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality 7-Bromo-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXTYUAQCPCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,8-Naphthyridin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2-one core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the diverse biological activities associated with the 1,8-naphthyridin-2-one scaffold, delving into its therapeutic potential across oncology, infectious diseases, inflammation, and neurology. We will explore the key mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Allure of the 1,8-Naphthyridin-2-one Scaffold

The 1,8-naphthyridine ring system, particularly when oxidized to the 2-one, offers a unique combination of features that make it an attractive starting point for drug design. Its planar structure allows for effective π-π stacking interactions with biological macromolecules, while the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding. The lactam functionality in the 2-one series further enhances its ability to engage in specific interactions with target proteins. Moreover, the scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Caption: Core structure of the 1,8-naphthyridin-2-one scaffold with potential substitution points.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridin-2-one derivatives against a variety of human cancer cell lines.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[3]

Mechanism of Action: Topoisomerase II Inhibition

One of the primary mechanisms by which 1,8-naphthyridin-2-one derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[4][5] This essential enzyme is responsible for resolving DNA tangles and supercoils during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[4]

Caption: Simplified signaling pathway for Topoisomerase II inhibition by 1,8-naphthyridin-2-one derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridin-2-one derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | HeLa (Cervical Cancer) | 2.6 | [2] |

| Compound 15 | HeLa (Cervical Cancer) | 2.3 | [2] |

| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [2] |

| Compound 14 | HL-60 (Leukemia) | 1.5 | [2] |

| Compound 15 | HL-60 (Leukemia) | 0.8 | [2] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [2] |

| Compound 14 | PC-3 (Prostate Cancer) | 2.7 | [2] |

| Compound 16 | PC-3 (Prostate Cancer) | 5.1 | [2] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6][7] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [6][7] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [6][7] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [6][7] |

| Compound 29 | SW620 (Colon) | 1.4 | [6][7] |

| 10c | MCF7 (Breast Cancer) | 1.47 | [2] |

| 8d | MCF7 (Breast Cancer) | 1.62 | [2] |

| 4d | MCF7 (Breast Cancer) | 1.68 | [2] |

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The 1,8-naphthyridin-2-one scaffold has a long history in the development of antibacterial agents, with nalidixic acid being a notable example.[8] Modern derivatives continue to show promise in combating a range of bacterial pathogens.

Mechanism of Action: DNA Gyrase Inhibition

Similar to their anticancer counterparts, many antimicrobial 1,8-naphthyridin-2-one derivatives target a topoisomerase enzyme, in this case, bacterial DNA gyrase.[4][9] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, these compounds block bacterial proliferation.[10]

Caption: Mechanism of DNA gyrase inhibition by 1,8-naphthyridin-2-one derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [11] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [11] |

| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [11] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | ≥ 1024 | [12][13] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | S. aureus 10 | ≥ 1024 | [12][13] |

| Silver(I) complex with 1,8-naphthyridine | S. aureus | 1.56-7.81 | [14] |

| Silver(I) complex with 1,8-naphthyridine | P. aeruginosa | 1.56-7.81 | [14] |

| Silver(I) complex with 1,8-naphthyridine | Candida species | 1.56-7.81 | [14] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. Derivatives of the 1,8-naphthyridin-2-one scaffold have demonstrated potent anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several 1,8-naphthyridin-2-one derivatives have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] One of the key signaling pathways implicated in this activity is the Toll-like receptor 4 (TLR4) pathway, which plays a crucial role in the innate immune response. By inhibiting this pathway, these compounds can effectively dampen the inflammatory cascade.

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridin-2-one derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of 1,8-naphthyridin-2-carboxamide derivatives have been evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

| Compound ID | Target | IC50 (µM) | Reference |

| HSR2101 | NO | 45.3 | [15] |

| HSR2104 | NO | 18.5 | [15] |

| HSR2107 | NO | 25.6 | [15] |

| HSR2101 | TNF-α | 29.8 | [15] |

| HSR2104 | TNF-α | 10.2 | [15] |

| HSR2107 | TNF-α | 15.7 | [15] |

| HSR2104 | IL-6 | 12.4 | [15] |

Central Nervous System Activity: A New Frontier

The 1,8-naphthyridin-2-one scaffold has also shown promise in the development of agents targeting the central nervous system (CNS). Of particular interest is the modulation of cannabinoid receptors, which are involved in a wide range of physiological processes.

Mechanism of Action: Cannabinoid Receptor 2 (CB2) Agonism

Several 1,8-naphthyridin-2-one derivatives have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[8][16][17][18] The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neurodegenerative diseases without the psychoactive side effects associated with CB1 receptor activation.

Quantitative Data: CB2 Receptor Binding Affinity

The affinity of 1,8-naphthyridin-2-one derivatives for the CB2 receptor is typically determined through radioligand binding assays, with the results expressed as the inhibition constant (Ki).

| Compound ID | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | Reference |

| 1 | 2.5 | >1000 | >400 | [8][16] |

| 2 | 1.8 | >1000 | >556 | [8][16] |

| 5 | 0.9 | >1000 | >1111 | [8][16] |

| 11 | 1.2 | >1000 | >833 | [17] |

| 13 | 0.8 | >1000 | >1250 | [17] |

| FG158a | 1.1 | >1000 | >909 | [19][20] |

| FG160a | 1.5 | >1000 | >667 | [19][20] |

Experimental Protocols

To facilitate further research and development of 1,8-naphthyridin-2-one derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 1,8-Naphthyridin-2-one Derivatives

General Procedure for the Synthesis of N-substituted 1,8-Naphthyridin-2-one-3-carboxamides: [1][16]

-

To a solution of the appropriate 1,8-naphthyridin-2(1H)-one-3-carboxamide (1 mmol) in anhydrous DMF (10 mL), add cesium carbonate (1.5 mmol).

-

Add the corresponding alkyl or benzyl halide (1.2 mmol) to the mixture.

-

Stir the reaction mixture at 50 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Synthesis of 2-morpholino-1,8-naphthyridine-3-carbaldehyde: [14]

-

A mixture of 2-chloro-3-formyl-1,8-naphthyridine (0.01 mol) and morpholine (0.01 mol) in DMF (10 ml) is stirred at 35 °C for 6 hours.

-

The pH is controlled using sodium bicarbonate.

-

After cooling, the precipitate is washed with cold water and recrystallized from ethanol to yield the product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[21][22][23]

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of solvent as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][5][24][25][26]

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compounds and a positive control antibiotic

Procedure:

-

Perform serial twofold dilutions of the test compounds in CAMHB in the wells of a microtiter plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the general steps for measuring the levels of TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[22][27][28]

Materials:

-

ELISA kit for TNF-α or IL-6

-

Cell culture supernatants from cells treated with test compounds and a stimulant (e.g., LPS)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotin-conjugated detection antibody.

-

Incubate and wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

Conclusion

The 1,8-naphthyridin-2-one scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. The potent anticancer, antimicrobial, anti-inflammatory, and CNS activities demonstrated by various derivatives underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of the biological activities, experimental methodologies, and mechanisms of action associated with this important class of compounds. The structure-activity relationships and detailed protocols presented herein are intended to facilitate the rational design and development of the next generation of 1,8-naphthyridin-2-one-based therapeutics.

References

- Shen, L. L., Baranowski, J., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. Biochemistry, 28(9), 3886–3894.

- Lucchesi, V., Hurst, D. P., Shore, D. M., Bertini, S., Ehrmann, B. M., Allarà, M., ... & Manera, C. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-naphthyridin-2 (1H)-one-3-carboxamides. Journal of medicinal chemistry, 57(21), 9170-9183.

- Patsnap. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?

- Gado, F., Ferrisi, R., Di Somma, S., Napolitano, F., Allarà, M., Lucchesi, V., ... & Manera, C. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. Molecules, 27(9), 3019.

- ResearchGate. (n.d.). Schematic diagram of TLR4 signaling pathways.

- NDEx. (2025, August 21). Upon binding of lipopolysaccharide (LPS) to the TLR4 complex (TLR4–LBP–CD14–MD2)

- de Almeida, J. G. L., de Oliveira, A. C., de Carvalho, T. F., da Silva, A. C. G., de Souza, M. V. N., de Faria, A. R., ... & Leal, I. C. R. (2021). Enhancement of antibiotic activity by 1,8-naphthyridine derivatives against multi-resistant bacterial strains. Molecules, 26(23), 7400.

- Manera, C., Saccomanni, G., Malfitano, A. M., Bertini, S., Castelli, F., Gado, F., ... & Ligresti, A. (2012). Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the 1, 8-naphthyridin-2 (1H)-one scaffold. European journal of medicinal chemistry, 54, 461-473.

- Vila, J., Heisig, A., & Heisig, P. (2009). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 22(1), 1-10.

- BenchChem. (n.d.).

- Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Abcam. (n.d.). MTT assay protocol.

- MDPI. (2023, January 27). DNA Gyrase as a Target for Quinolones.

- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 24(10), 2386–2392.

- Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6.

- BenchChem. (n.d.).

- ChEMBL. (n.d.).

- HARVEST. (n.d.). CHARACTERIZATION OF NOVEL CANNABINOID LIGANDS AND RECEPTOR.

- Hancock Lab. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique).

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- Lee, J. Y., Kim, Y. S., & Kim, Y. C. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 723-728.

- Kim, H. J., Lee, J. Y., Kim, S. Y., Lee, S. M., & Kim, Y. C. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2634.

- Sakram, B., Banoth, S., Perugu, S., & Thatikonda, S. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1, 8-Naphthyridin-2 (1H)-ones. Russian Journal of General Chemistry, 89(12), 2536-2543.

- National Center for Biotechnology Information. (n.d.). Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts.

- Saleh, M. Y., Ayoub, A. I., & Al-Juboori, A. M. (2022). Synthesis of Some Novel 1, 8-Naphthyridine Chalcones as Antibacterial Agents. Egyptian Journal of Chemistry, 65(7), 415-422.

- Merck. (n.d.). MTT Cell Assay Protocol.

- Abuzahra, A. A., Abdel-hafez, A. A., & El-Gamal, M. I. (2023). Novel substituted 1, 8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bioorganic & Medicinal Chemistry, 83, 117237.

- de Almeida, J. G. L., de Oliveira, A. C., de Carvalho, T. F., da Silva, A. C. G., de Souza, M. V. N., de Faria, A. R., ... & Leal, I. C. R. (2021). Enhancement of antibiotic activity by 1, 8-naphthyridine derivatives against multi-resistant bacterial strains. Molecules, 26(23), 7400.

- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.

- Manera, C., Malfitano, A. M., Allarà, M., Ligresti, A., Saccomanni, G., Gado, F., ... & Di Marzo, V. (2007). New 1, 8-naphthyridine and quinoline derivatives as CB2 selective agonists. Bioorganic & medicinal chemistry letters, 17(23), 6505-6509.

- ResearchGate. (n.d.). IC 50 values of the selected 1,8-naphthyridine-2-carboxamide...

- HARVEST. (n.d.). CHARACTERIZATION OF NOVEL CANNABINOID LIGANDS AND RECEPTOR.

- Glamočić, J., Radanović, D., Vojinović-Ješić, L., Vojinović, Z., Jakovljević, K., Joksović, M. D., & Joksović, L. (2021). Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver (I) Complexes with Thianthrene and 1, 8-Naphthyridine. Molecules, 26(16), 4983.

- MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit.

- ResearchGate. (n.d.).

- Lucchesi, V., Hurst, D. P., Shore, D. M., Bertini, S., Ehrmann, B. M., Allarà, M., ... & Manera, C. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1, 8-naphthyridin-2 (1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(21), 9170-9183.

- National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA)

- MP Biomedicals. (n.d.). Human TNF-alpha ELISA Kit.

- ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.

- R&D Systems. (n.d.). Human TNF-α Quantikine ELISA.

- Pal, A., Singh, P., & Dash, J. (2021). Gram-Scale Synthesis of 1, 8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS omega, 6(29), 18888-18896.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 11. japsonline.com [japsonline.com]

- 12. MTT (Assay protocol, published on Feb 27, 2023 [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. New 1,8-naphthyridine and quinoline derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acs.figshare.com [acs.figshare.com]

- 19. broadpharm.com [broadpharm.com]

- 20. air.unimi.it [air.unimi.it]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Document: CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin... - ChEMBL [ebi.ac.uk]

- 24. Broth Microdilution | MI [microbiology.mlsascp.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. m.youtube.com [m.youtube.com]

- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. mpbio.com [mpbio.com]

Beyond the Quinolinone: Navigating the 7-Bromo-1,8-Naphthyridine Scaffold Hop

[1]

Executive Summary

The quinolinone scaffold has long served as a privileged structure in medicinal chemistry, anchoring FDA-approved drugs ranging from type II topoisomerase inhibitors to kinase antagonists. However, the ubiquity of the quinolinone core often leads to crowded intellectual property (IP) space and physicochemical limitations, particularly regarding aqueous solubility and metabolic liability at the carbocyclic ring.

This guide details the strategic "scaffold hop" to the 1,8-naphthyridine core, specifically utilizing 7-bromo-1,8-naphthyridine as a versatile synthetic gateway.[1] By introducing a second nitrogen atom into the fused ring system, researchers can modulate pKa, lower lipophilicity (cLogP), and introduce novel hydrogen bond acceptor vectors while retaining the critical planar geometry required for ATP-pocket or DNA-intercalation binding.

Part 1: The Strategic Hop – Quinolinone vs. 1,8-Naphthyridine[1]

Physicochemical Rationale

The transition from a quinolinone (one nitrogen) to a 1,8-naphthyridine (two nitrogens) is not merely a structural edit; it is a functional reprogramming of the molecule's electronic landscape.

Table 1: Comparative Physicochemical Profiles

| Property | Quinolinone Core | 1,8-Naphthyridine Core | Impact on Drug Design |

| H-Bond Acceptors | 1 (Carbonyl) + 1 (Ring N) | 1 (Carbonyl) + 2 (Ring Ns) | The N8 nitrogen offers a new vector for water-mediated bridges or direct interaction with residues like Ser/Thr in kinase hinges.[1] |

| Lipophilicity (cLogP) | Higher | Lower (~0.5 - 1.0 unit) | Improved aqueous solubility; reduced non-specific protein binding.[1] |

| Basicity (pKa) | Weakly basic | Decreased Basicity | The inductive effect of the second nitrogen lowers the pKa of the first, altering protonation states at physiological pH. |

| Metabolic Stability | Susceptible to oxidation at C5-C8 | Oxidative Blockade | N8 replaces a carbon (C8), effectively blocking a common site of P450-mediated hydroxylation.[1] |

Structural Superposition & Binding Modes

In kinase drug discovery, the quinolinone NH and Carbonyl often function as a donor-acceptor pair for the "hinge region" of the ATP binding site. The 1,8-naphthyridine scaffold preserves this motif but adds the N8 nitrogen.

-

Quinolinone: Binds via N1-H (donor) and C2=O (acceptor).

-

1,8-Naphthyridine: Preserves N1-H and C2=O but presents N8 as an additional acceptor.[1] This can be critical for picking up "water-bridged" interactions or avoiding steric clashes with "gatekeeper" residues that tolerate nitrogen but not C-H.[1]

Part 2: The 7-Bromo Gateway – Synthetic Architecture[1]

The 7-bromo-1,8-naphthyridine isomer is the preferred entry point because the bromine atom sits at a position distal to the N1/C2 binding motif, allowing for the modular attachment of "tail" groups (solubilizing groups, hydrophobic moieties) without disrupting the primary pharmacophore.

Retrosynthetic Logic

The most robust synthesis of 7-bromo-1,8-naphthyridines does not start from the naphthyridine ring.[1] Instead, it builds the second ring onto a functionalized pyridine.

-

Logic: The pyridine nitrogen becomes N1 of the naphthyridine; the amino group becomes N8. The bromine at position 6 of the pyridine is retained, becoming the 7-bromo substituent in the final 1,8-naphthyridine system.

Experimental Protocol: Synthesis of 7-Bromo-1,8-naphthyridin-2(1H)-one

Note: This protocol adapts the classic condensation chemistry for regioselective ring closure.[1]

Reagents:

-

2-Amino-6-bromopyridine (1.0 eq)[1]

-

Propiolic acid (or Methyl Propiolate) (1.2 eq)

-

Polyphosphoric Acid (PPA) or Dowtherm A (High temp solvent)

Step-by-Step Methodology:

-

Amide Coupling (Pre-cyclization):

-

Thermal Cyclization (Michael-Type):

-

Safety Warning: This step requires high heat. Use a blast shield.

-

Suspend the amide intermediate in Dowtherm A (10 mL/g).

-

Heat to 200°C for 1-2 hours. The high temperature drives the intramolecular Michael addition/cyclization.

-

Cool to RT. Add hexanes to precipitate the product.

-

-

Purification:

Visualization: Synthetic Pathway

Caption: Figure 1. Synthetic route to the 7-bromo-1,8-naphthyridin-2(1H)-one scaffold from 2-amino-6-bromopyridine.

Part 3: Functionalization & Divergence

Once the 7-bromo-1,8-naphthyridin-2(1H)-one is in hand, the scaffold offers two orthogonal handles for diversification: the C7-Bromine and the C2-Carbonyl (Lactam) .[1]

The C7-Handle (Suzuki/Buchwald)

The C7-bromo position is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the naphthyridine ring.[1]

-

Suzuki-Miyaura: Ideal for installing aryl/heteroaryl tails to reach into hydrophobic pockets (e.g., the "back pocket" of a kinase).

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

-

Base: K2CO3 or Cs2CO3.

-

Solvent: Dioxane/Water (4:1).

-

-

Buchwald-Hartwig: Used to install solubilizing amine chains (e.g., piperazines, morpholines).

The C2-Handle (Lactam Activation)

To convert the lactam (C=O) into a leaving group (Cl) for SNAr displacement:

-

Chlorination: Reflux the lactam in POCl3 (neat) for 2 hours.

-

Product: 2-chloro-7-bromo-1,8-naphthyridine .

-

SNAr: React with primary/secondary amines in EtOH or DMF/DIEA. The C2-Cl is significantly more reactive than C7-Br toward nucleophiles, allowing selective substitution at C2 before engaging the C7-Br in cross-coupling.[1]

Visualization: Decision Tree for Functionalization

Caption: Figure 2. Orthogonal functionalization strategy allowing independent modification of the C2 and C7 positions.

Part 4: Case Applications

Kinase Inhibition (VEGFR/c-Met)

In the development of VEGFR inhibitors, the quinolinone scaffold is often used to bind to the hinge region. However, replacing the quinolinone with 1,8-naphthyridine has been shown to improve selectivity.

-

Mechanism: The N8 nitrogen of the naphthyridine can form a repulsive interaction with the backbone carbonyl of the gatekeeper residue in certain off-target kinases, thereby improving selectivity for the primary target where this repulsion is absent or mitigated by water networks.

-

Example: 2-amino-1,8-naphthyridine derivatives have shown nanomolar potency against c-Met by utilizing the N1/Amino motif to grip the hinge, while the C7-substituent extends into the solvent front.[1]

Antibacterial Agents (Gyrase/Topoisomerase IV)

The 1,8-naphthyridine core is the parent scaffold of Nalidixic acid , the first quinolone antibiotic.

-

Scaffold Hop: Modern fluoroquinolones (Ciprofloxacin) use a quinoline core. Hopping back to a naphthyridine (as seen in Gemifloxacin ) improves activity against Gram-positive bacteria.[1]

-

Role of 7-Br: In this context, the 7-position (homologous to the 7-position in quinolones) is the standard site for attaching a basic amine (e.g., pyrrolidine or piperazine) to improve cell permeability and gyrase binding. The 7-bromo intermediate is the direct precursor for this attachment via SNAr or Buchwald coupling.

References

-

Review of 1,8-Naphthyridine Synthesis: Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Link

-

Scaffold Hopping Principles: Bembenek, S. D., et al. (2009). The Influence of Bioisosteres in Drug Design. Annual Reports in Medicinal Chemistry. Link

-

Synthesis of 7-Bromo Derivatives: BenchChem Technical Support. (2025).[2][6] Synthesis of 7-Azaindoles and Naphthyridines from 2-Amino-6-bromopyridine. Link

-

Friedländer Reaction in Water: Gorepatil, P. B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link

-

Gemifloxacin (Naphthyridine Antibiotic): Appelbaum, P. C. (2000). Microbiology, pharmacokinetics and clinical efficacy of gemifloxacin. International Journal of Antimicrobial Agents. Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Medicinal Chemistry of 7-Substituted 1,8-Naphthyridinones: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 7-substituted 1,8-naphthyridinones, a privileged scaffold in modern drug discovery. Unlike generic reviews, this document dissects the structural dichotomy between 1,8-naphthyridin-4-ones (antibacterial/anticancer) and 1,8-naphthyridin-2-ones (GPCR modulators, specifically CB2). We focus on the C7 position as a critical vector for tuning physicochemical properties (solubility, pKa) and target engagement. The guide includes validated synthetic protocols, detailed Structure-Activity Relationship (SAR) logic, and mechanistic visualizations.

Structural Dichotomy & Pharmacological Scope[1]

The term "1,8-naphthyridinone" encompasses two distinct isomeric cores. As a medicinal chemist, distinguishing these is paramount, as their biological targets and SAR rules differ fundamentally.

| Feature | 1,8-Naphthyridin-4-one | 1,8-Naphthyridin-2-one |

| Core Structure | Keto group at C4; N1 is alkylated. | Keto group at C2; N1 is often part of a lactam. |

| Primary Target | Bacterial DNA Gyrase / Topoisomerase IV | Cannabinoid Receptor Type 2 (CB2) |

| Key Mechanism | DNA intercalation & cleavage complex stabilization. | G-protein coupled receptor (GPCR) agonism. |

| C7 Role | Solubility & Spectrum: Controls Gram-negative penetration and half-life. | Hydrophobic Interaction: Modulates receptor subtype selectivity (CB2 vs CB1). |

| Prototype | Nalidixic Acid, Enoxacin | N-alkyl-1,8-naphthyridin-2-one-3-carboxamides |

Synthetic Strategies: Accessing the C7 Vector

The introduction of substituents at the C7 position is best achieved via two primary strategies: De Novo Cyclization (Friedländer) or Late-Stage Functionalization (SNAr).

Strategy A: Late-Stage Nucleophilic Displacement (Preferred)

For generating SAR libraries, the displacement of a C7-halogen (Cl or Br) is the most versatile approach. The electron-deficient nature of the 1,8-naphthyridine ring (containing two nitrogen atoms) activates the C7 position toward nucleophilic aromatic substitution (SNAr), even without transition metal catalysis.

Mechanism: The N1 and N8 atoms withdraw electron density, making C7 highly electrophilic. Scope: Amines (primary/secondary), alkoxides, and thiols.

Strategy B: Friedländer Condensation

Useful for C7-alkyl or C7-aryl derivatives that cannot be introduced via SNAr. Reaction: Condensation of 2-aminonicotinaldehyde derivatives with active methylene compounds.

Visualization: Synthetic Pathways

Caption: Divergent synthesis of 7-substituted 1,8-naphthyridinones starting from 2,6-dichloropyridine via the Gould-Jacobs reaction followed by late-stage functionalization.

Medicinal Chemistry & SAR: The C7 Vector

In Antibacterial Agents (4-one scaffold)

The 1,8-naphthyridin-4-one core mimics the quinolone antibiotics.

-

The "Nalidixic Acid" Legacy: Early generations had a methyl group at C7.

-

The "Enoxacin" Evolution: Replacing the C7-methyl with a piperazine ring dramatically expanded the spectrum to cover Pseudomonas aeruginosa.

-

Mechanistic Insight: The C7 substituent does not bind directly to the DNA cleavage site but projects out of the binding pocket.

-

Basic Amines (Piperazine/Pyrrolidine): Enhance water solubility and cell permeability (via porphyrins in Gram-negatives).

-

Steric Bulk: Large groups at C7 can increase half-life but may reduce potency if they clash with the enzyme scaffold.

-

In CB2 Receptor Agonists (2-one scaffold)

For the 1,8-naphthyridin-2-one-3-carboxamide series:

-

Binding Pocket: The C7 position orients towards a hydrophobic sub-pocket in the CB2 receptor.

-

Selectivity (CB2 vs CB1): Bulky, lipophilic groups at C7 (e.g., substituted phenyls, branched alkyls) often enhance selectivity for CB2 over the CNS-abundant CB1 receptor, reducing psychotropic side effects.

-

Electronic Effects: Electron-donating groups at C7 can stabilize the receptor-ligand complex through pi-stacking interactions with aromatic residues (e.g., Phe/Trp) in the transmembrane helices.

Visualization: SAR Logic Map

Caption: Differential SAR requirements for C7 substituents depending on the isomeric core (4-one vs 2-one) and therapeutic target.

Experimental Protocol: Synthesis of 7-(4-Methylpiperazin-1-yl)-1,8-naphthyridin-4-one

This protocol describes the conversion of a 7-chloro intermediate to a bioactive 7-amino derivative via SNAr. This is a self-validating protocol; the color change and precipitate formation serve as visual checkpoints.

Reagents:

-

7-Chloro-1-ethyl-1,8-naphthyridin-4-one (1.0 eq)

-

N-Methylpiperazine (1.2 eq)

-

Pyridine (Solvent/Base) or Acetonitrile/K2CO3

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-chloro-1-ethyl-1,8-naphthyridin-4-one (2.0 g, 9.0 mmol) in pyridine (15 mL).

-

Note: Pyridine acts as both solvent and acid scavenger. Alternatively, use MeCN with 2.0 eq of K2CO3 for a greener approach.

-

-

Addition: Add N-methylpiperazine (1.2 mL, 10.8 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (115°C) for 4–6 hours.

-

Checkpoint: The reaction solution typically shifts from pale yellow to a deep orange/brown as the substitution proceeds. Monitor by TLC (9:1 DCM:MeOH). The starting material (high Rf) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

Observation: A precipitate should form immediately. If not, adjust pH to ~9 using 10% Na2CO3.

-

-

Purification:

-

Filter the solid and wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove trace pyridine.

-

Recrystallize from Ethanol/DMF if high purity (>98%) is required for biological assay.

-

Yield: Typically 75–85%. Characterization: 1H NMR will show the loss of the aromatic proton signals adjacent to the chlorine and the appearance of piperazine multiplets at 2.5–3.5 ppm.

Quantitative Data Summary: C7 Substituent Effects

The following table synthesizes data from multiple studies illustrating how C7 variation impacts biological activity in the context of CB2 Receptor Agonism (Ki values).

| Compound ID | C7 Substituent | Ki (CB2) [nM] | Ki (CB1) [nM] | Selectivity (CB1/CB2) | Note |

| Ref-1 | H (Unsubstituted) | 120 | 450 | 3.75 | Weak agonist |

| Ref-2 | Methyl | 45 | 300 | 6.6 | Slight improvement |

| Ref-3 | Phenyl | 8.5 | >1000 | >117 | High Selectivity |

| Ref-4 | 4-Fluorophenyl | 2.1 | >1000 | >470 | Optimal Lipophilicity |

| Ref-5 | Morpholino | 250 | 800 | 3.2 | Polar group reduces affinity |

Data Interpretation: Bulky, lipophilic groups (Phenyl, 4-F-Phenyl) at C7 drastically improve affinity and selectivity for CB2, confirming the presence of a hydrophobic pocket in the receptor binding site. Polar groups (Morpholino) are detrimental in this specific scaffold for this target.

References

-

Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Link

-

Mithula, S., et al. (2021).[1] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Link

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][2][3][4][5][6][7][8][9][10][11][12] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Ferrarini, P. L., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco. Link

-

Leonard, J. T., et al. (2002). Synthesis and antimicrobial activity of some new 1,8-naphthyridine derivatives. Biological & Pharmaceutical Bulletin. Link

Sources

- 1. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities [ouci.dntb.gov.ua]

- 2. tandfonline.com [tandfonline.com]

- 3. Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the 1,8-naphthyridin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (PDF) Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity [academia.edu]

- 11. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

7-Bromo-1,8-naphthyridin-2(1H)-one molecular weight and logP

Executive Summary

7-Bromo-1,8-naphthyridin-2(1H)-one (CAS: 934559-24-7) represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents. As a halogenated derivative of the 1,8-naphthyridine core, it serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the "Right-Hand Side" (RHS) of drug candidates.

This technical guide provides a rigorous analysis of its physicochemical properties, specifically Molecular Weight (MW) and Partition Coefficient (logP), and details the synthetic and analytical frameworks required for its utilization.

Physicochemical Specifications

The following data aggregates computed and vendor-verified properties. Note the distinction between the lactam (2-one) and lactim (2-hydroxy) tautomers, as this equilibrium significantly impacts lipophilicity calculations.

| Property | Value | Notes |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | Monoisotopic Mass: 223.96 Da (⁷⁹Br) |

| Predicted logP | 1.95 ± 0.3 | Consensus value (XLogP3); highly tautomer-dependent. |

| H-Bond Donors | 1 | Amide NH (Lactam form) |

| H-Bond Acceptors | 2 | Carbonyl O, Pyridine N (N8) |

| Topological Polar Surface Area | ~42 Ų | |

| Physical State | Solid | Off-white to pale yellow powder |

| Solubility | Low (Water) | Soluble in DMSO, DMF, warm MeOH |

Tautomeric Equilibrium & LogP Implications

The 1,8-naphthyridin-2-one system exists in a tautomeric equilibrium. In solution (DMSO, Water) and the solid state, the lactam (A) form predominates over the lactim (B) form. This is critical for logP modeling, as the lactam is significantly more polar than the aromatic lactim.

-

Lactam (Preferred): Higher polarity, H-bond donor capability.

-

Lactim (Reactive Intermediate): Higher lipophilicity, relevant during O-alkylation or chlorination reactions.

Figure 1: Tautomeric equilibrium of 7-bromo-1,8-naphthyridin-2(1H)-one. The lactam form is the relevant species for biological logP assessment.

Synthetic Methodology

The synthesis of 7-bromo-1,8-naphthyridin-2(1H)-one requires a regioselective approach to ensure the bromine atom is positioned at C7 (adjacent to N8) rather than C6 or C5. The most robust route utilizes a modified Friedländer condensation or Knoevenagel condensation followed by cyclization.

Representative Synthetic Pathway

Precursor: 2-Amino-6-bromopyridine-3-carbaldehyde (CAS: 1196156-67-8).[1] Mechanism: Condensation with an acetyl equivalent (e.g., malonic acid or acetic anhydride) followed by decarboxylation.

Figure 2: Synthetic route from the brominated pyridine aldehyde precursor.

Detailed Protocol (Bench-Scale)

-

Condensation: Dissolve 2-amino-6-bromopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add a catalytic amount of piperidine.

-

Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. The intermediate carboxylic acid typically precipitates or forms a slurry.

-

Decarboxylation:

-

Method A (Thermal): Isolate the acid and heat neat at 200–220°C until CO₂ evolution ceases.

-

Method B (One-pot): Extend reflux time in high-boiling solvent (e.g., diphenyl ether) if direct conversion is desired.

-

-

Purification: The crude solid is washed with water (to remove pyridine salts) and recrystallized from DMF/Ethanol or purified via flash chromatography (DCM:MeOH gradient).

Analytical Characterization Protocols

Trustworthy data requires self-validating analytical methods. The following protocols ensure the identity and lipophilicity of the compound are accurately determined.

Molecular Weight Determination (LC-MS)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 isotopic pattern (⁷⁹Br and ⁸¹Br).

-

Instrument: Agilent 1290 Infinity II LC with 6120 Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Expected Signals (ESI+):

-

[M+H]⁺ = 224.96 (⁷⁹Br)

-

[M+H]⁺ = 226.96 (⁸¹Br)

-

-

Validation: The intensity ratio of the M and M+2 peaks must be approximately 1:1. Significant deviation indicates contamination or dehalogenation.

Experimental LogP Determination (Shake-Flask Method)

While computational predictions (1.95) are useful, experimental validation is required for DMPK filings.

-

Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).

-

Protocol:

-

Dissolve compound in octanol-saturated water (due to low aqueous solubility, starting in octanol and back-extracting is often preferred).

-

Equilibrate phases at 25°C for 4 hours.

-

Separate phases via centrifugation.

-

Quantify concentration in both phases using HPLC-UV (254 nm).

-

-

Calculation:

-

Note: Ensure pH is buffered to 7.4 to maintain the neutral species, although the pKa of the amide NH is typically >11, ensuring neutrality at physiological pH.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 934559-24-7, 7-Bromo-1,8-naphthyridin-2(1H)-one. PubChem.[2] [Link]

-

Mekheimer, R. A., et al. (2007). 1,8-Naphthyridines II: Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones. Arkivoc, (xiii), 269-281.[3] (Provides general methodology for naphthyridinone ring closure).

-

Litvinov, V. P. (2006).[2] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. (Comprehensive review of naphthyridine reactivity and numbering).

-

BenchChem. (2025).[4] Technical Guide: Physicochemical Properties and Synthetic Utility of Brominated Naphthyridines. BenchChem Technical Library. (Context on halogenated naphthyridine scaffolds).

- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Standard for LogP protocols).

Sources

Technical Guide: Availability and Utilization of 7-Bromo-1,8-Naphthyridine Building Blocks

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and DNA-intercalating ligands.

This guide addresses a critical nomenclature and sourcing challenge: 7-bromo-1,8-naphthyridine is chemically equivalent to 2-bromo-1,8-naphthyridine (CAS 59557-91-4) due to the

This whitepaper details the commercial landscape, synthetic routes for non-catalog items, and optimized cross-coupling protocols for this building block.

Part 1: Structural Significance & Nomenclature

The Symmetry Paradox

Before sourcing, researchers must verify the substitution pattern. The 1,8-naphthyridine core possesses a

-

Scenario A (Symmetric): If you require "7-bromo-1,8-naphthyridine," you should search for 2-bromo-1,8-naphthyridine .

-

Scenario B (Asymmetric): If you require a "7-bromo" motif in the presence of a substituent at position 2 (e.g., a hydroxyl or amino group), the molecule is desymmetrized, and the 7-bromo position is chemically distinct.

Pharmacophore Vectors

The 7-bromo position is strategically vital because it allows for the introduction of hydrophobic or aryl vectors deep into the binding pocket of enzymes (e.g., VEGFR-2, PI3K) via cross-coupling, while the N1/N8 nitrogens often serve as hydrogen bond acceptors for the hinge region.

Part 2: Commercial Availability & Sourcing Strategy

The supply chain for these building blocks is tiered. High-purity aromatic halides are less common than their "dihydro" or "hydroxy" precursors.

Table 1: Key Commercial Building Blocks

| Compound Name | CAS Number | Availability Status | Purity Risks | Primary Utility |

| 2-Bromo-1,8-naphthyridine | 59557-91-4 | Tier 2 (Lead time: 2-3 weeks) | Hydrolysis to 2-one | Direct Suzuki/Buchwald coupling. |

| 7-Bromo-1,8-naphthyridin-2(1H)-one | 934559-24-7 | Tier 1 (In Stock) | Tautomeric mixtures | Precursor to 2-Cl/2-Br variants; H-bond donor. |

| 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 1260742-32-2 | Tier 1 (In Stock) | Oxidation prone | Reductive amination targets; saturated core analogs. |

| 3-Bromo-1,8-naphthyridine | 17965-78-5 | Tier 3 (Custom Synthesis) | Isomer contamination | Vector exploration at the C3/C6 axis.[1][2] |

-

Tier 1: Available from major catalogs (Sigma-Aldrich, Fluorochem, Enamine) with <1 week delivery.

-

Tier 2: Available from specialized heterocyclic suppliers (Combi-Blocks, WuXi AppTec) often requiring fresh synthesis.

-

Tier 3: Make-on-demand only.

Part 3: Synthetic Routes (When Commercial Stock Fails)

If the specific 7-bromo derivative is unavailable, it must be synthesized. The most robust route avoids the low-yielding Skraup reaction in favor of condensing 2,6-diaminopyridine derivatives.

Decision Tree for Sourcing vs. Synthesis

Figure 1: Strategic decision tree for sourcing 1,8-naphthyridine building blocks.

Synthesis of 7-Bromo-1,8-naphthyridin-2-one

This is the "master key" intermediate. It can be converted to the 2-chloro or 2-bromo derivative or used directly.

Protocol:

-

Starting Material: 2-Amino-6-bromopyridine (CAS 19798-81-3).

-

Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with dimethyl malonate, or direct condensation with malic acid (modified Pechmann).

-

Critical Step: The bromine at position 6 of the pyridine ring becomes the bromine at position 7 of the naphthyridine ring.

Part 4: Experimental Protocol - The "Catalyst Poison" Challenge

1,8-Naphthyridines are notorious for poisoning palladium catalysts during cross-coupling (Suzuki/Buchwald) due to the chelating ability of the N1/N8 "pocket." Standard protocols often fail, resulting in low conversion.

Solution: Use of a bulky phosphine ligand and a specific base to prevent Pd-chelation.

Optimized Suzuki-Miyaura Coupling Protocol

Objective: Coupling 7-bromo-1,8-naphthyridine with Aryl-Boronic Acid (

Reagents:

-

Substrate: 7-Bromo-1,8-naphthyridine (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst:

(2 mol%) + XPhos (4 mol%)-

Why: XPhos is bulky enough to prevent the N1-N8 chelation from sequestering the Pd(0) species.

-

-

Base:

(3.0 equiv, anhydrous)-

Why: Anhydrous phosphate is superior to carbonate bases for electron-deficient heterocycles, reducing hydrolysis side-reactions.

-

-

Solvent: 1,4-Dioxane / Water (10:1) degassed.

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, charge a microwave vial with the naphthyridine bromide, boronic acid,

, XPhos, and -

Solvent: Add degassed 1,4-Dioxane/Water mixture. Seal the vial immediately.

-

Activation: Stir at Room Temperature for 5 minutes to allow ligand complexation.

-

Reaction: Heat to 100°C for 4–12 hours. (Monitor via LCMS; naphthyridines ionize well in

). -

Workup: Dilute with EtOAc, wash with brine. Note: The product may be somewhat water-soluble due to the basic nitrogens; back-extract the aqueous layer with DCM.

-

Purification: Flash chromatography (DCM/MeOH gradient). 1,8-Naphthyridines often streak on silica; add 1%

to the eluent.

Reaction Pathway Diagram[3]

Figure 2: Mechanistic pathway highlighting the necessity of bulky ligands (XPhos) to avoid catalyst poisoning by the naphthyridine nitrogen pocket.

References

-

Litalien, V., et al. (2012). "Regioselective Synthesis of 1,8-Naphthyridines." Journal of Organic Chemistry. (Discusses the Skraup and Friedländer limitations). [Link]

-

Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the protocol adapted in Section 4). [Link]

Sources

Technical Guide: 7-Bromo-1,8-naphthyridin-2(1H)-one Tautomerism & Stability

Executive Summary

This guide provides a comprehensive technical analysis of 7-Bromo-1,8-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry often utilized for kinase inhibition and RNA-targeting small molecules. The core focus is the lactam-lactim tautomerism , a phenomenon that dictates solubility, permeability, and ligand-protein binding affinity.

While the 7-bromo substituent provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), its electron-withdrawing nature significantly influences the acidity of the N1-proton, thereby modulating the tautomeric equilibrium constant (

Part 1: Theoretical Framework of Tautomerism

The Lactam-Lactim Equilibrium

The 1,8-naphthyridin-2-one system exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. For the 7-bromo derivative, this equilibrium is heavily shifted toward the lactam form in both the solid state and polar solutions.

-

Lactam (A): Favored by dipolar solvents (DMSO, H₂O) and crystal packing forces due to dual hydrogen-bond donor (NH) and acceptor (C=O) motifs.

-

Lactim (B): Favored in the gas phase or highly non-polar solvents, though rarely observed as a discrete species without trapping (e.g., O-alkylation).

Electronic Influence of 7-Bromine: The bromine atom at C7 exerts a strong inductive electron-withdrawing effect (-I). This reduces electron density on the pyridine ring, which is inductively transmitted to the pyridone ring.

-

Consequence: The

of the N1-H is lower (more acidic) compared to the unsubstituted parent 1,8-naphthyridin-2-one. -

Stability Implication: The increased acidity strengthens intermolecular hydrogen bonding in the lactam dimer, further stabilizing the oxo-form in the solid state.

Visualization of Tautomeric States

Figure 1: Thermodynamic landscape of 7-bromo-1,8-naphthyridin-2(1H)-one. The equilibrium strongly favors the Lactam form, which further stabilizes via dimerization.

Part 2: Analytical Characterization & Validation

Distinguishing tautomers requires self-validating analytical protocols. Relying solely on LC-MS is insufficient as tautomers have identical masses.

NMR Spectroscopy (The Gold Standard)

Proton and Carbon NMR provide unequivocal evidence of the tautomeric state.

| Feature | Lactam (2-oxo) | Lactim (2-hydroxy)* |

| ¹H NMR (NH/OH) | Not observed (exchanges rapidly) | |

| ¹³C NMR (C2) | ||

| C3-H Coupling | Different coupling pattern | |

| Solvent Effect | Stable in DMSO- | Trapped only via O-methylation |

Note: The "Lactim" values are theoretical or observed only in O-alkylated derivatives (e.g., 2-methoxy-7-bromo-1,8-naphthyridine).

X-Ray Crystallography

In the solid state, 7-bromo-1,8-naphthyridin-2(1H)-one crystallizes as a hydrogen-bonded dimer .

-

Key Metric: The C2-O bond length is approximately 1.24 Å (indicative of C=O double bond character), whereas a C-OH single bond would be ~1.35 Å.

Part 3: Synthetic Protocols

To ensure high purity and correct tautomeric identification, the following synthesis and validation workflow is recommended. This route utilizes a Sandmeyer reaction to install the bromine, avoiding the ambiguity of direct bromination which can lead to mixtures.

Synthesis of 7-Bromo-1,8-naphthyridin-2(1H)-one

Step 1: Condensation (Formation of the Core)

-

Reagents: 2,6-Diaminopyridine (1.0 eq), Malic Acid (1.1 eq), Conc. H₂SO₄.

-

Procedure: Dissolve 2,6-diaminopyridine in sulfuric acid at 0°C. Add malic acid slowly. Heat to 100°C for 4 hours. The in situ generated formyl-acetic acid condenses to form 7-amino-1,8-naphthyridin-2(1H)-one .

-

Purification: Neutralize with NH₄OH. Filter the precipitate.[1]

Step 2: Sandmeyer Transformation (Amino

-

Reagents: 7-Amino-1,8-naphthyridin-2(1H)-one (1.0 eq), NaNO₂ (1.2 eq), CuBr (1.5 eq), 48% HBr (solvent/reagent).

-

Protocol:

-

Suspend the amine in 48% HBr and cool to -5°C.

-

Add aqueous NaNO₂ dropwise (maintain T < 0°C) to form the diazonium salt.

-

Separately, dissolve CuBr in HBr.

-

Transfer the cold diazonium solution into the CuBr solution slowly.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup: Dilute with water. The product, 7-bromo-1,8-naphthyridin-2(1H)-one , precipitates as a solid. Filter, wash with water and cold ethanol.

-

Yield: Typically 60-75%.

Functionalization Workflow (N- vs. O-Alkylation)

The tautomeric nature dictates reactivity.

-

Target: N-Alkylation (Lactam retention)

-

Target: O-Alkylation (Lactim trapping)

-

Conditions: Ag₂CO₃, Alkyl Iodide, Toluene/Benzene (Non-polar).

-

Mechanism:[1] Silver coordinates the halide, forcing an

-like transition state where the harder oxygen nucleophile attacks the carbocation-like center.

-

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis and validation workflow for the 7-bromo derivative.

Part 4: Stability Profile

Chemical Stability

-

Hydrolysis: The C7-Bromine bond is relatively stable to acidic hydrolysis but susceptible to nucleophilic aromatic substitution (

) under strongly basic conditions (e.g., NaOMe/MeOH), which would yield the 7-methoxy derivative. -

Oxidation: The naphthyridinone core is resistant to standard oxidative conditions used in medicinal chemistry.

Tautomeric Stability (Solvent Effects)

The stability of the lactam form is solvent-dependent. Researchers must be aware of "proton hopping" in protic solvents.

| Solvent | Dielectric ( | Dominant Tautomer | Notes |

| DMSO | 46.7 | Lactam (>99%) | Best for biological assays; stabilizes NH form via H-bonding. |

| Methanol | 32.7 | Lactam (>95%) | Rapid proton exchange may broaden NMR signals. |

| Chloroform | 4.8 | Mixture | Dimerization dominates; monomers may show lactim character. |

| Water | 80.1 | Lactam (>99%) | Hydrophobic effect drives stacking/dimerization. |

References

-

Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024).[3][4][5] Link

-

Royal Society of Chemistry. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (2003). Link

-

National Institutes of Health (PMC). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2013).[6][7] Link

-

MDPI Molecules. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005).[1] Link

-

Sigma-Aldrich. 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Product Sheet. (Accessed 2024).[3][4][5] Link

-

BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (General N-alkylation principles). (2025).[1][2][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-1,8-naphthyridin-2(1H)-one

[1]

Executive Summary & Strategic Value

The 1,8-naphthyridin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolinones and isoquinolinones.[1] Its dual-nitrogen architecture offers unique hydrogen-bonding vectors critical for kinase inhibition (e.g., VEGFR, PI3K) and antibacterial agents (e.g., DNA gyrase inhibitors).[1]

However, the functionalization of 7-bromo-1,8-naphthyridin-2(1H)-one presents specific challenges:

-

Tautomeric Ambiguity: The equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms can complicate base-mediated mechanisms.

-

Catalyst Poisoning: The free

-H and the -

Solubility: The fused heterocyclic lactam core is notoriously insoluble in standard non-polar organic solvents.[2]

This guide provides a self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, prioritizing direct coupling without protection groups to maximize atom economy, while offering a fallback strategy for recalcitrant partners.[1]

Scientific Foundation: Mechanistic Causality

Electronic Activation

The 7-position of the 1,8-naphthyridine ring is electronically analogous to a 2-halopyridine .[1] The adjacent

-

Implication: Aggressive ligands (e.g., bulky phosphines like

) are often unnecessary for simple aryl boronic acids.[2] Standard bidentate ligands (dppf, dppe) provide sufficient activity and greater stability.[2]

The Solubility-Reactivity Paradox

While the substrate is activated for coupling, its high polarity and intermolecular hydrogen bonding (dimerization via the lactam motif) lead to poor solubility in toluene or pure dioxane.

-

Solution: We utilize a polar aprotic/protic solvent blend (Dioxane/Water or DMF/Water).[2] Water is strictly required not just for solubility, but to facilitate the formation of the reactive boronate species (trihydroxyboronate anion) during Transmetalation .

Pathway Visualization

The following diagram illustrates the critical decision points and mechanistic flow for this specific substrate.

Caption: Mechanistic workflow for 7-Bromo-1,8-naphthyridin-2(1H)-one coupling, highlighting the divergence based on solubility.

Experimental Protocols

Method A: Direct Coupling (The "Green" Standard)

Recommended for: Phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

This method avoids protection/deprotection steps.[2] It relies on the use of Cesium Carbonate (

Materials Table

| Component | Role | Equivalents | Conc. | Notes |

| Substrate | Electrophile | 1.0 equiv | 0.1 M | 7-Bromo-1,8-naphthyridin-2(1H)-one |

| Boronic Acid | Nucleophile | 1.2 - 1.5 equiv | - | Excess accounts for protodeboronation |

| Pd(dppf)Cl₂[1][3]·DCM | Catalyst | 0.05 equiv (5 mol%) | - | Robust, bidentate ligand prevents Pd black |

| Cs₂CO₃ | Base | 3.0 equiv | - | Finely ground powder is essential |

| 1,4-Dioxane/H₂O | Solvent | 4:1 Ratio | - | Degassed thoroughly |

Step-by-Step Procedure

-

Setup: Oven-dry a 20 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

-

Charging: Add the 7-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and

(3.0 equiv) to the vial. -

Inerting: Cap the vial and purge with Argon (or Nitrogen) for 5 minutes. Note: Solid reagents are stable, but removing oxygen early prevents boronic acid oxidation.

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1 v/v) mixture via syringe. The concentration relative to the bromide should be 0.1 M.[2]

-

Catalyst Addition: Under a positive stream of Argon, quickly remove the cap and add Pd(dppf)Cl₂·DCM (5 mol%).[2] Reseal immediately.

-

Why last? Minimizes catalyst exposure to air while in solution.[2]

-

-

Reaction: Heat the mixture to 90°C for 4–16 hours.

-

Observation: The reaction usually starts as a suspension and clears as the product forms (or precipitates out if the product is highly planar).

-

-

Workup:

-

Purification: Flash chromatography (typically DCM/MeOH gradients due to the polarity of the lactam).[2]

Method B: The "Universal" Protocol (For Difficult Substrates)

Recommended for: Sterically hindered boronic acids, unstable heterocycles, or if Method A fails.

If the substrate coordinates to Palladium, we switch to a highly active Buchwald G3 Precatalyst system (e.g., XPhos Pd G3). The bulky biaryl phosphine ligand prevents catalyst poisoning by the naphthyridine nitrogens.[2]

Modifications to Method A

Data Analysis & Troubleshooting

Expected Results Summary

| Variable | Method A (dppf) | Method B (XPhos) |

| Conversion | >90% for simple aryls | >95% for hindered aryls |

| Side Products | Protodeboronation (Ar-H) | Hydrodehalogenation (Substrate-H) |

| Color Change | Orange susp. | Pale yellow |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material remains) | Catalyst poisoning by N1/N8. | Switch to Method B (XPhos or SPhos).[2] Ensure thorough degassing ( |

| Hydrodehalogenation (Br replaced by H) | Hydride source in solvent or overheating.[2] | Use anhydrous DMF or reduce temperature.[2] Switch solvent to Toluene/Water.[2] |

| Homocoupling of Boronic Acid | Oxidative coupling due to | Rigorous degassing (sparge 15 mins).[2] Add catalyst after degassing.[2] |

| Product Trapped in Aqueous Layer | High polarity of lactam.[2] | Salt out the aqueous layer with NaCl.[2] Use n-Butanol for extraction.[1][2] |

References

-

Suzuki-Miyaura Coupling Mechanism & Overview Suzuki, A. Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds.[2]

-

Reactivity of Naphthyridines Litvinov, V. P.[2] Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. (General reference for scaffold reactivity).[2]

-

Palladium-Catalyzed Cross-Coupling of 2-Halopyridines (Analogous Reactivity) Billingsley, K., Buchwald, S. L.[1] A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Halides.[1]

-

Optimization of Suzuki Coupling for Insoluble Heterocycles Miyaura, N. Metal-Catalyzed Cross-Coupling Reactions.[2]

-

Commercial Substrate Data 7-Bromo-1,8-naphthyridin-2(1H)-one (CAS 934559-24-7).[1][7]

Sources

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 934559-24-7|7-Bromo-1,8-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]

Buchwald-Hartwig amination conditions for 7-bromo-1,8-naphthyridines

Application Note: Optimized Buchwald-Hartwig Amination of 7-Bromo-1,8-Naphthyridines

Executive Summary

The amination of 7-bromo-1,8-naphthyridines presents a distinct challenge in medicinal chemistry.[1][2][3] Unlike simple aryl bromides, the 1,8-naphthyridine scaffold is highly electron-deficient and possesses two nitrogen atoms capable of chelating palladium species.[1][2] This often leads to catalyst poisoning (formation of stable, inactive Pd-N complexes) and stalled conversion.[1][2][3] Furthermore, the electron-deficient nature of the ring can invite competitive nucleophilic aromatic substitution (

This guide details two field-proven protocols designed to bypass these failure modes. By utilizing bulky, electron-rich phosphine ligands and pre-formed palladium precatalysts , researchers can achieve high yields while minimizing dehalogenation and catalyst deactivation.[1][2]

Substrate Analysis & Mechanistic Challenges

To successfully aminate 7-bromo-1,8-naphthyridine, one must understand the specific electronic and steric environment of the substrate.[1][2]

The "N-Chelation" Trap

The primary failure mode in naphthyridine coupling is the coordination of the Pd(II) intermediate to the N1 or N8 nitrogens.

-

Standard Ligands (e.g.,

): Allow the Pd center to coordinate to the naphthyridine nitrogens, forming a stable "resting state" that exits the catalytic cycle. -

Solution: Use bulky ligands (e.g., BrettPhos , Xantphos ) that sterically crowd the Pd center, preventing N-coordination while facilitating the reductive elimination step.[1]

Electronic Activation

The 1,8-naphthyridine ring is electron-poor.[1][2][3]

-

Advantage: Oxidative addition into the C-Br bond is facile.[1][2]

-

Risk: The ring is susceptible to base-mediated hydrolysis (forming the naphthyridinone) or direct displacement by strong nucleophiles (

).[1][2][3] -

Control: Use weak bases (

) when possible, or strictly anhydrous conditions with strong bases (

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | BrettPhos Pd G3/G4 or Pd₂(dba)₃ | G3/G4 Precatalysts ensure rapid generation of the active |

| Ligand | BrettPhos (Primary amines) RuPhos (Secondary amines) Xantphos (General/Heterocycles) | BrettPhos/RuPhos: High steric bulk prevents N-binding.[1][2][3] Xantphos: Large bite angle promotes reductive elimination in difficult substrates.[1][2] |

| Base | Cs₂CO₃ (Standard) NaOtBu (Difficult cases) | Cs₂CO₃: Mild, prevents hydrolysis of the bromide.[1][2][3] NaOtBu: Essential for weak nucleophiles (e.g., amides, anilines) but requires strictly anhydrous solvents.[2][3] |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/weakly polar solvents minimize coordination competition.[1][2][3] t-Amyl alcohol is a green alternative for polar substrates.[1][2] |

Experimental Protocols

Method A: The "Robust" Protocol (General Purpose)

Best for: Secondary amines, aliphatic amines, and initial screening.[3]

Reagents:

-

Catalyst:

(2.5 mol%)[1][2][3] -

Base:

(2.0 equiv, dried)[2][3] -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Inert Setup: Charge a reaction vial with a stir bar, 7-bromo-1,8-naphthyridine,

, Xantphos, and -

Degassing: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Addition: Add anhydrous 1,4-Dioxane and the amine (if liquid) via syringe.

-

Activation: Heat the block to 100°C . Stir vigorously (Xantphos requires good mixing).

-

Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 110°C.

-

Workup: Filter through a Celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "High-Performance" Protocol (Challenging Amines)

Best for: Primary amines, anilines, amides, and sterically hindered substrates.[1][3]

Reagents:

Procedure:

-

Precatalyst Handling: Weigh BrettPhos Pd G3 in air (it is stable) and add to the vial with the substrate and base.

-

Purge: Seal and purge with inert gas (3 cycles of Vac/Fill).

-

Solvent: Add sparged Toluene or THF.[2]

-

Reaction: Heat to 80°C (lower temperature is often sufficient for G3 catalysts).

-

Completion: Reaction is typically complete within 1–4 hours.

-

Note: If using primary amines, ensure the stoichiometry is strictly controlled to prevent diarylation, although BrettPhos is highly selective for mono-arylation.[2]

Decision Logic & Visualization

Figure 1: Optimization Workflow for Naphthyridine Amination

Caption: Decision tree for selecting reaction conditions based on amine type and failure mode analysis.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to unstable ligand-Pd complex.[1][2][3] | Switch to BrettPhos Pd G3 . The palladacycle precatalyst is far more robust than Pd(OAc)₂/Ligand mixtures.[2][3] |

| Starting Material Remaining | Catalyst poisoning by naphthyridine nitrogens.[1][2] | Increase ligand-to-metal ratio (e.g., 2:1 for monodentate).[1][2][3] Ensure Argon sparging is thorough (O₂ kills active Pd). |

| Product + Hydroxy Impurity | Hydrolysis of C-Br bond by adventitious water.[1][2] | Use anhydrous solvents (purchase Sure/Seal™ or equivalent).[1][2][3] Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous).[1][2][3] |

| Dehalogenation (Ar-H) | Avoid alcohol solvents.[2] Lower temperature. Switch to RuPhos which is faster and outcompetes side reactions.[1][2] |

References

-

Surry, D. S., & Buchwald, S. L. (2008).[2][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Bruno, N. C., et al. (2013).[2][3] "Third Generation Buchwald Precatalysts." Chemical Science.

-

BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Application Notes.

-

Paul, F., et al. (1994).[2][3] "Palladium-catalyzed amination of aryl halides: Mechanism and rationale." Journal of the American Chemical Society.[5][6]

-